molecular formula C11H14NNa2O7S2+ B11933897 NXY-059 (Cerovive)

NXY-059 (Cerovive)

货号: B11933897
分子量: 382.3 g/mol
InChI 键: XLZOVRYBVCMCGL-CURPJKDSSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NXY-059, also known as Cerovive or disufenton sodium, is a nitrone-based free radical trapping agent. It has been extensively studied for its neuroprotective properties, particularly in the context of acute ischemic stroke. The compound was developed with the aim of reducing the damage caused by free radicals during ischemic events, thereby improving outcomes for stroke patients .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NXY-059 involves the reaction of phenylbutylnitrone (PBN) with sulfonyl chloride to produce the disulfonyl derivative. The reaction typically occurs under controlled conditions with the use of appropriate solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of NXY-059 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is usually produced in facilities equipped with advanced chemical processing equipment to handle large volumes and maintain high standards of purity .

化学反应分析

Types of Reactions

NXY-059 primarily undergoes free radical trapping reactions. It is designed to react with free radicals, neutralizing them and preventing them from causing cellular damage. This reaction is crucial in its role as a neuroprotective agent .

Common Reagents and Conditions

The primary reagent involved in the reactions of NXY-059 is the free radical species generated during ischemic events. The compound reacts with these radicals under physiological conditions, typically within the human body during or after a stroke .

Major Products Formed

The major products formed from the reactions of NXY-059 are neutralized free radicals and the corresponding nitrone adducts. These products are less harmful and are eventually metabolized and excreted from the body .

科学研究应用

作用机制

NXY-059 exerts its effects by trapping free radicals, which are highly reactive molecules that can cause significant cellular damage. The compound reacts with these radicals, neutralizing them and preventing them from interacting with cellular components. This action helps to reduce the extent of damage during ischemic events, such as strokes .

The molecular targets of NXY-059 include various free radical species generated during oxidative stress. By neutralizing these radicals, NXY-059 helps to protect neurons and other cells from damage, thereby improving functional outcomes after a stroke .

生物活性

NXY-059, also known as Cerovive, is a nitrone-based compound that has been extensively studied for its neuroprotective potential in the treatment of acute ischemic stroke. This article delves into the biological activity of NXY-059, summarizing its pharmacological properties, clinical trial findings, and implications for stroke therapy.

NXY-059 functions primarily as a free radical trapping agent , which helps to mitigate oxidative stress—a key contributor to neuronal injury during ischemic events. The compound has been shown to reduce infarct volume and improve neurological outcomes in various animal models of stroke. Its mechanism involves the stabilization of reactive oxygen species (ROS), thereby preventing cellular damage and promoting neuronal survival .

Pharmacokinetics

Pharmacokinetic studies indicate that NXY-059 has a predictable profile, with renal elimination being the primary route. The compound's pharmacokinetics allow for its administration via intravenous infusion, which is critical in acute settings where timely intervention is necessary .

Phase II Trials

Initial Phase II trials demonstrated promising results regarding the safety and tolerability of NXY-059. Notably, the SAINT I trial reported a statistically significant reduction in disability among patients treated with NXY-059 compared to placebo, measured by the modified Rankin Scale (mRS) (p=0.038) . This trial set the stage for further investigation into its efficacy.

Phase III Trials

The subsequent Phase III SAINT II trial aimed to confirm the findings from SAINT I but ultimately failed to demonstrate a significant treatment benefit in acute ischemic stroke patients. This outcome raised questions about the translational efficacy of NXY-059 from preclinical studies to clinical application . Despite initial optimism, the results indicated that while there was some evidence supporting its neuroprotective effects in animal models, these did not translate effectively into human studies.

Efficacy Data

A systematic review and meta-analysis highlighted that NXY-059 improved infarct volume by approximately 43.3% across various animal studies, although this efficacy was heavily influenced by study quality . High-quality studies reported lower efficacy rates, suggesting that biases in study design may have inflated earlier positive outcomes.

Study Characteristics Efficacy (%) Quality Score
Low-quality studies52.8Low
High-quality studies20.3High

Case Studies and Observations

In clinical settings, NXY-059 was administered to patients within six hours post-stroke onset. Results indicated a significant reduction in stroke-related disability among diverse patient demographics . However, the lack of consistent positive outcomes across trials led to skepticism regarding its overall benefit as a neuroprotectant.

Safety Profile

Throughout clinical trials, NXY-059 was generally well-tolerated with no major safety concerns reported beyond those typical for acute stroke populations. The primary issue noted was drug accumulation in patients with renal insufficiency, necessitating caution in this subgroup .

属性

分子式

C11H14NNa2O7S2+

分子量

382.3 g/mol

IUPAC 名称

disodium;4-[(E)-[tert-butyl(oxido)azaniumylidene]methyl]-3-sulfobenzenesulfonate

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-1/b12-7+;;

InChI 键

XLZOVRYBVCMCGL-CURPJKDSSA-M

手性 SMILES

CC(C)(C)/[N+](=C\C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)/[O-].[Na+].[Na+]

规范 SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。